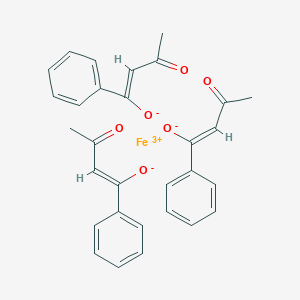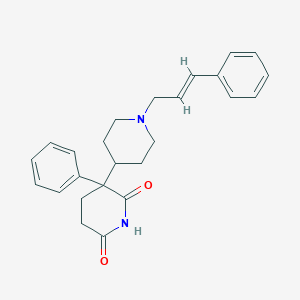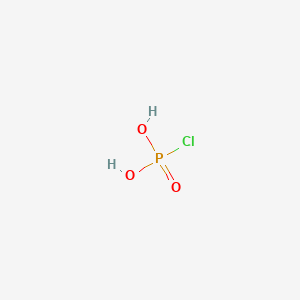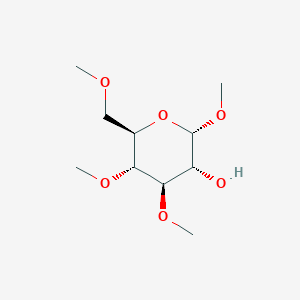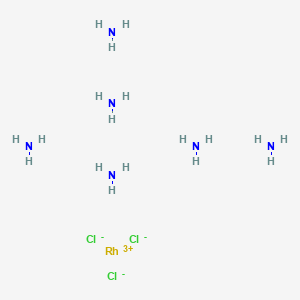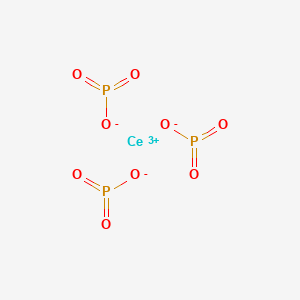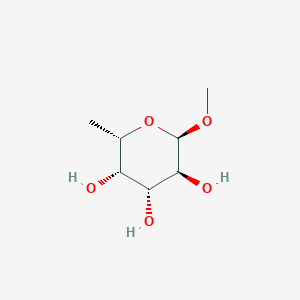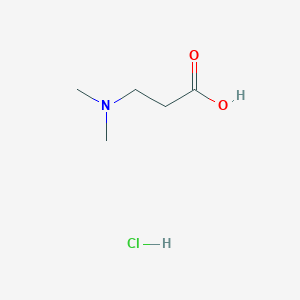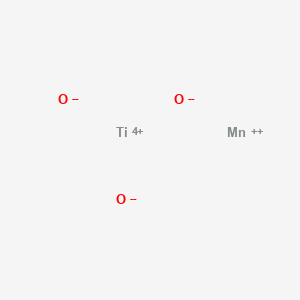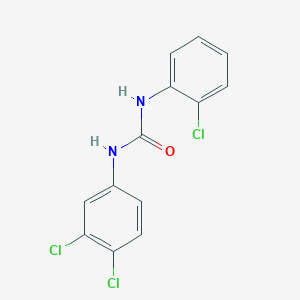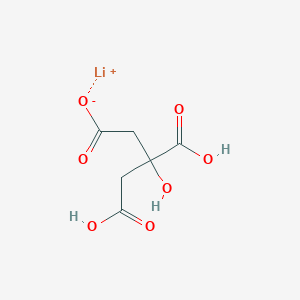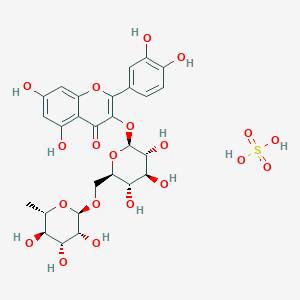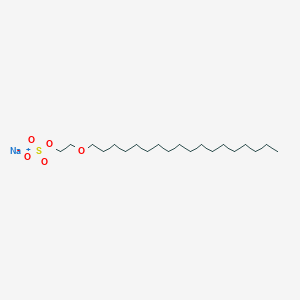
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt, also known as sodium oleate, is a commonly used chemical in scientific research. It is a surfactant that is used in the synthesis of nanoparticles, as well as in the preparation of various types of emulsions. Sodium oleate is also used in the production of biodiesel, as it is an effective catalyst for the transesterification reaction. In
Mécanisme D'action
Sodium oleate acts as a surfactant, meaning that it reduces the surface tension of liquids. When added to a solution, it forms micelles, which are small clusters of molecules that surround and solubilize hydrophobic substances. In the synthesis of nanoparticles, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate is added to the reaction mixture to stabilize the nanoparticles and prevent them from agglomerating. In the preparation of emulsions, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate is added to the mixture to stabilize the emulsion and prevent the phases from separating.
Effets Biochimiques Et Physiologiques
Sodium oleate is not toxic to humans and is generally regarded as safe. However, it can cause irritation to the skin and eyes, and should be handled with care. Ingestion of large amounts of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can cause gastrointestinal disturbances.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium oleate is a versatile surfactant that is widely used in scientific research. Its ability to stabilize nanoparticles and emulsions makes it a valuable tool in the synthesis of various materials. However, Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can be difficult to work with, as it is hygroscopic and can absorb moisture from the air. This can affect the stability of the nanoparticles or emulsions being synthesized.
Orientations Futures
There are many potential future directions for research involving Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate. One area of interest is the use of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate in the synthesis of new materials, such as metal-organic frameworks. Another area of interest is the use of Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate in the preparation of drug delivery systems. Sodium oleate could be used to stabilize nanoparticles containing drugs, allowing for controlled release of the drug over time. Additionally, more research could be done to optimize the synthesis of nanoparticles and emulsions using Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate, to improve their stability and performance.
Méthodes De Synthèse
Sodium oleate can be synthesized by the reaction of oleic acid with Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt hydroxide. The reaction produces Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate and water. The reaction is exothermic and should be carried out in a well-ventilated area. The resulting Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt oleate can be purified by washing with water and drying.
Applications De Recherche Scientifique
Sodium oleate is widely used in scientific research. It is used in the synthesis of nanoparticles, as it can stabilize the nanoparticles and prevent them from agglomerating. Sodium oleate is also used in the preparation of various types of emulsions. It can be used as a surfactant to stabilize the emulsion and prevent the phases from separating. Sodium oleate is also used in the production of biodiesel, as it is an effective catalyst for the transesterification reaction.
Propriétés
Numéro CAS |
14858-61-8 |
|---|---|
Nom du produit |
Ethanol, 2-(octadecyloxy)-, hydrogen sulfate, sodium salt |
Formule moléculaire |
C20H41NaO5S |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
sodium;2-octadecoxyethyl sulfate |
InChI |
InChI=1S/C20H42O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
CCXOGWKVFCZBTN-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
14858-61-8 |
Synonymes |
Sulfuric acid 2-(octadecyloxy)ethyl=sodium ester salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



